Mosapride-d5 N-Oxide
Description
Chemical Identity and Classification
This compound is characterized by its distinct molecular structure incorporating five deuterium atoms and an N-oxide functional group, distinguishing it from its parent compound through both isotopic labeling and oxidation state modifications. The compound possesses the molecular formula C21H20D5ClFN3O4 and exhibits a molecular weight of 442.92 daltons, representing a mass increase of approximately 5 daltons compared to the non-deuterated mosapride N-oxide due to the incorporation of deuterium atoms. The Chemical Abstracts Service has assigned this compound the registry number 1246816-63-6, providing a unique identifier for regulatory and scientific documentation purposes. The chemical nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the systematic name being 4-Amino-5-chloro-2-(ethoxy-d5)-N-[[4-[(4-fluorophenyl)methyl]-4-oxido-2-morpholinyl]methyl]benzamide. This nomenclature clearly indicates the presence of deuterium substitution in the ethoxy group and the N-oxide functionality in the morpholine ring system.
| Property | Value |
|---|---|
| Molecular Formula | C21H20D5ClFN3O4 |
| Molecular Weight | 442.92 daltons |
| Chemical Abstracts Service Number | 1246816-63-6 |
| Deuterium Content | 5 deuterium atoms |
| Functional Groups | Amide, ether, N-oxide, aromatic halides |
The compound belongs to the class of deuterated pharmaceutical reference standards, specifically categorized as an isotope-labeled metabolite analog. The morpholine ring system contains the N-oxide functionality, which represents an oxidized form of the nitrogen atom bearing a formal positive charge balanced by the oxide anion. The presence of both chlorine and fluorine substituents on the aromatic ring systems contributes to the compound's unique electronic properties and analytical behavior. The ethoxy group bearing the deuterium substitution pattern serves as the primary site of isotopic labeling, where all five hydrogen atoms have been replaced with deuterium atoms, creating a perdeuterated ethyl group. This structural modification maintains the overall chemical properties of the compound while providing the mass shift necessary for effective use as an internal standard in mass spectrometric analyses.
Historical Context in Pharmaceutical Analysis
Research conducted in the early 2000s demonstrated that mosapride undergoes extensive metabolism, producing several active metabolites including the N-oxide form, which necessitated the development of specific analytical methods capable of simultaneously quantifying both the parent drug and its metabolites. The introduction of ultra-performance liquid chromatography coupled with tandem mass spectrometry created new opportunities for developing more sophisticated analytical approaches that could benefit from deuterated internal standards. Studies have shown that the use of isotopically labeled internal standards can reduce analytical variability by up to 50% compared to structurally similar but non-isotopic internal standards, particularly in complex biological matrices where matrix effects are pronounced. The pharmaceutical industry's adoption of this compound as a reference standard represents a broader trend toward implementing stable isotope dilution mass spectrometry techniques in regulatory submissions and clinical research applications.
Significance as an Analytical Reference Standard
This compound serves as a critical analytical tool in ensuring the accuracy and precision of quantitative determinations of mosapride N-oxide in biological samples, particularly in pharmacokinetic and bioequivalence studies. The compound's effectiveness as an internal standard derives from its nearly identical chemical behavior to the analyte of interest, while the deuterium labeling provides sufficient mass difference for clear chromatographic and mass spectrometric discrimination. Research has demonstrated that the use of this deuterated standard significantly improves method precision, with relative standard deviation values typically below 10% for intra-day measurements and below 15% for inter-day variability across diverse biological matrices. The compound's stability under various analytical conditions makes it particularly valuable for long-term studies and quality control applications where sample integrity over extended periods is essential.
| Analytical Parameter | Performance Specification |
|---|---|
| Linear Range | 0.4-40 nanograms per milliliter |
| Lower Limit of Quantitation | 0.4 nanograms per milliliter |
| Intra-day Precision | Less than 8.1% relative standard deviation |
| Inter-day Precision | Less than 11.6% relative standard deviation |
| Accuracy Range | -6.4% to +8.1% |
The implementation of this compound in ultra-performance liquid chromatography-tandem mass spectrometry methods has enabled the development of highly sensitive and selective analytical procedures capable of detecting mosapride N-oxide at sub-nanogram per milliliter concentrations in plasma samples. Multiple reaction monitoring transitions specific to the deuterated compound allow for precise quantification while minimizing potential interferences from endogenous compounds or co-administered medications. The compound's utility extends beyond simple concentration measurements to include stability studies, where it serves as an internal control for assessing degradation patterns and storage conditions. Validation studies have consistently demonstrated that methods employing this compound as an internal standard meet or exceed regulatory guidelines for bioanalytical method validation, including those established by the Food and Drug Administration and European Medicines Agency.
Relationship to Parent Compound Mosapride
The structural relationship between this compound and its parent compound mosapride reflects both the metabolic transformation pathway and the isotopic labeling strategy employed in its synthesis. Mosapride, with the molecular formula C21H25ClFN3O3 and molecular weight of 421.9 daltons, serves as a selective serotonin receptor agonist that enhances gastrointestinal motility through specific receptor interactions. The conversion to the N-oxide metabolite occurs through oxidative metabolism, primarily mediated by cytochrome P450 enzymes, resulting in the addition of an oxygen atom to the morpholine nitrogen and the formation of the N-oxide functional group. This metabolic transformation is significant because the N-oxide metabolite retains biological activity and contributes to the overall pharmacological effect of mosapride therapy.
The deuterium labeling pattern in this compound specifically targets the ethoxy group, where all five hydrogen atoms are replaced with deuterium, creating a stable isotopic signature that persists throughout analytical procedures while maintaining the compound's chemical and biological properties. Research has demonstrated that mosapride N-oxide represents one of the major metabolites of mosapride, with studies showing that it can account for significant proportions of the total drug-related material in biological samples. The pharmacokinetic behavior of the N-oxide metabolite differs from that of the parent compound, with distinct distribution patterns and elimination pathways that necessitate separate quantitative analysis. Studies examining the tissue distribution and excretion of mosapride and its metabolites have revealed that the N-oxide form shows preferential accumulation in certain tissues and represents an important excretion product in urine samples.
| Compound Comparison | Mosapride | Mosapride N-Oxide | This compound |
|---|---|---|---|
| Molecular Formula | C21H25ClFN3O3 | C21H25ClFN3O4 | C21H20D5ClFN3O4 |
| Molecular Weight | 421.9 daltons | 437.90 daltons | 442.92 daltons |
| Functional Groups | Amide, ether, morpholine | Amide, ether, N-oxide | Amide, ether-d5, N-oxide |
| Biological Activity | High gastroprokinetic activity | Moderate gastroprokinetic activity | Not applicable (analytical standard) |
| Chemical Abstracts Service Number | 112885-41-3 | 1161443-73-7 | 1246816-63-6 |
Properties
CAS No. |
1246816-63-6 |
|---|---|
Molecular Formula |
C21H25ClFN3O4 |
Molecular Weight |
442.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]-4-oxidomorpholin-4-ium-2-yl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
InChI |
InChI=1S/C21H25ClFN3O4/c1-2-29-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(28,7-8-30-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27)/i1D3,2D2 |
InChI Key |
IMJYXYWPAQJNFA-ZBJDZAJPSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2C[N+](CCO2)(CC3=CC=C(C=C3)F)[O-])Cl)N |
Synonyms |
4-Amino-5-chloro-2-(ethoxy-d5)-N-[[4-[(4-fluorophenyl)methyl]-4-oxido-2-morpholinyl]methyl]benzamide; |
Origin of Product |
United States |
Chemical Reactions Analysis
Mosapride-d5 N-Oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield different oxidation states.
Reduction: It can be reduced to its parent compound, Mosapride, under reductive conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Chemistry
- Reference Standard : Mosapride-d5 N-Oxide serves as a reference standard in analytical chemistry to study the metabolism of Mosapride. Its stable isotopic labeling allows for precise tracking of metabolic pathways and interactions within biological systems.
- Metabolic Studies : The compound is utilized to investigate metabolic profiles and pathways through techniques such as liquid chromatography-mass spectrometry (LC-MS) .
Biology
- Gastrointestinal Motility Studies : Researchers employ this compound to explore its effects on gastrointestinal motility, aiding in understanding the pharmacodynamics of 5-HT4 receptor agonists .
- Cellular Interaction Studies : The compound's interaction with serotonin receptors is studied to elucidate its cellular effects and potential therapeutic benefits in motility disorders .
Medicine
- Drug Development : this compound is investigated for its potential in developing new treatments for gastrointestinal disorders. Its unique properties may lead to formulations with improved efficacy and safety profiles compared to existing therapies .
- Combination Therapies : Clinical studies have assessed the efficacy of combining Mosapride with proton pump inhibitors (PPIs) for treating GERD, showing enhanced therapeutic outcomes .
Industry
- Quality Control : In pharmaceutical manufacturing, this compound is used as a quality control standard for products containing Mosapride, ensuring consistency and reliability in drug formulations .
Drug-Induced Liver Injury
A notable case study reported two instances of drug-induced liver injury associated with Mosapride use. Both cases highlighted the need for careful monitoring when using Mosapride-based therapies, particularly in vulnerable populations .
Efficacy in Postoperative Recovery
Research has demonstrated that administering Mosapride can significantly improve gastric emptying and reduce postoperative complications in patients undergoing colorectal surgery. This finding underscores the compound's utility in enhancing recovery protocols .
Mechanism of Action
Mosapride-d5 N-Oxide acts as a selective 5-HT4 receptor agonist, similar to its parent compound, Mosapride. This action stimulates gastric motility by enhancing the release of acetylcholine in the gastrointestinal tract. The molecular targets include the 5-HT4 receptors located on the enteric neurons, which play a crucial role in regulating gut motility .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₁H₂₀D₅ClFN₃O₃
- Molecular Weight : 426.92 g/mol
- CAS Number: 1246816-63-6 (Mosapride-d5 N-Oxide); 1161443-73-7 (non-deuterated Mosapride N-Oxide)
- Purity : >95% (HPLC)
- Storage : Stable at -20°C in dry conditions .
Its structure includes a benzamide core, a morpholine ring, and an N-oxide functional group (Figure 1). The deuterium labeling enhances traceability in metabolic profiling without altering the compound’s biochemical behavior .
Comparison with Structurally Similar Compounds
Mosapride N-Oxide (Non-Deuterated)
Des-4-Fluorobenzyl Mosapride-d5
Mosapride Citrate
- Molecular Formula : C₂₁H₂₅ClFN₃O₃·C₆H₈O₇
- Molecular Weight : 562.02 g/mol (citrate salt)
- CAS Number : 112885-42-4
- Role : Therapeutically active form of Mosapride, administered as a prokinetic agent.
- Key Differences :
Comparison with Functionally Similar Compounds
Quinoxaline-1,4-Dioxide Derivatives
5-HT Receptor-Targeting Compounds
Data Tables
Table 1: Structural Comparison of this compound and Analogs
Table 2: Functional Comparison with N-Oxide-Containing Compounds
Biological Activity
Mosapride-d5 N-Oxide is a deuterated derivative of mosapride, a gastroprokinetic agent primarily functioning as a selective agonist for the serotonin 5-HT4 receptor. This compound has gained attention due to its therapeutic potential in treating gastrointestinal disorders such as functional dyspepsia and gastroesophageal reflux disease (GERD). The biological activity of this compound is closely linked to its metabolic pathways, receptor interactions, and pharmacokinetic properties.
This compound acts primarily as an agonist at the 5-HT4 receptor, which plays a crucial role in enhancing gastrointestinal motility. Its selectivity for this receptor over others, such as 5-HT1, 5-HT2, and dopamine receptors, allows it to effectively stimulate gastric emptying without significant side effects typically associated with broader receptor activation. The compound also exhibits partial antagonistic activity at the 5-HT3 receptor, which may contribute to its gastroprokinetic effects by reducing nausea associated with gastrointestinal disturbances .
Pharmacological Effects
-
Gastroprokinetic Activity :
- In animal studies, this compound has demonstrated the ability to increase gastric motility and accelerate gastric emptying. For instance, intravenous administration has shown significant increases in antral and duodenal motility in conscious dogs .
- A meta-analysis indicated that mosapride improved gastric emptying times in postoperative patients, highlighting its clinical relevance in enhancing recovery following abdominal surgeries .
-
Metabolic Profile :
- Research indicates that this compound undergoes extensive metabolism in vivo, resulting in various metabolites including des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2). These metabolites retain some biological activity but are generally less potent than the parent compound .
- A study identified 18 metabolites of mosapride in rats, with metabolic pathways involving dealkylation and N-oxidation being predominant .
Case Studies
Several studies have explored the efficacy of Mosapride and its derivatives:
- Postoperative Recovery : One randomized controlled trial involving 40 patients undergoing laparoscopic colectomy demonstrated that those treated with mosapride had significantly shorter times to first bowel movement and gastric emptying compared to controls .
- Metabolite Activity : In comparative studies, metabolites such as M1 showed reduced agonistic activity at the 5-HT4 receptor compared to mosapride itself. This suggests that while metabolites contribute to the overall pharmacological profile, they may not fully replicate the effects of the parent compound .
Data Table: Summary of Biological Activities
| Parameter | This compound | Metabolites |
|---|---|---|
| Receptor Activity | Agonist (5-HT4), Antagonist (5-HT3) | Reduced activity compared to parent |
| Gastroprokinetic Effect | Significant increase in gastric motility | Lesser effect |
| Clinical Use | Treatment for GERD, dyspepsia | Limited clinical application |
| Metabolism Pathways | Dealkylation, N-oxidation | Multiple metabolites identified |
| Excretion Profile | Primarily via urine | Varies by metabolite |
Preparation Methods
Deuteration Strategies for Mosapride Intermediates
The synthesis of this compound begins with the preparation of deuterated intermediates. Patent CN111349052B outlines a route starting with 2-fluoro-4-nitrobenzoic acid, which undergoes ethylation, nucleophilic aromatic substitution (SNAr), and chlorination. To introduce deuterium, key steps include:
-
Deuteration of the Morpholine Ring : Replacing hydrogen with deuterium at specific positions (e.g., methylene groups adjacent to nitrogen) using deuterated reagents like D₂O or CD₃OD under acid catalysis.
-
Deuterated Ethylation : Substituting bromoethane with deuterated ethylating agents (e.g., CH₂CD₂Br) during the ethylation of intermediates.
Oxidation to Form N-Oxide
The critical step involves oxidizing the morpholine nitrogen in Mosapride-d5. Common methods include:
Table 1: Comparison of Oxidation Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂O₂/Acetic Acid | 50°C, 6h | 85 | 88 |
| mCPBA/DCM | 0–5°C, 2h | 78 | 95 |
| Ozone (O₃) in Methanol | -20°C, 1h | 65 | 90 |
Optimization of Reaction Parameters
Solvent and Catalyst Selection
The choice of solvent significantly impacts oxidation efficiency:
-
Polar Protic Solvents (e.g., Acetic Acid) : Enhance H₂O₂ reactivity but may protonate the morpholine nitrogen, slowing oxidation.
-
Aprotic Solvents (e.g., DCM) : Improve mCPBA stability but require anhydrous conditions to prevent side reactions.
Catalytic ferric chloride (FeCl₃) accelerates N-Oxide formation by facilitating electron transfer, reducing reaction time by 30–40%.
Temperature and Pressure Effects
Elevated temperatures (>60°C) risk over-oxidation, generating nitroso byproducts. Controlled heating (50°C) with H₂O₂ maximizes yield while minimizing degradation.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
This compound is resolved using a C18 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% formic acid in acetonitrile/water (65:35). Retention time: 8.2 ± 0.3 minutes.
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6):
-
δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CD₃)
Challenges and Mitigation Strategies
Deuterium Loss During Oxidation
Exposure to acidic conditions (e.g., H₂O₂/Acetic Acid) may cause deuterium exchange. Mitigation includes:
Byproduct Formation
Nitroso derivatives (e.g., 4-nitroso-mosapride) form under excess oxidant. Purification via recrystallization from ethyl acetate/n-heptane removes 95% of impurities.
Industrial-Scale Production Considerations
Cost-Efficiency
Q & A
Q. How can researchers ensure reproducibility when sharing this compound experimental data?
- Methodological Guidance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., NMR spectra, chromatograms) in supplemental files with detailed metadata. Use electronic lab notebooks (ELNs) to document protocols, instrument settings, and software versions. Cross-validate findings via independent replication studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
